molecular formula C24H21N3O6S B2950000 Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-09-6

Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2950000
CAS No.: 851947-09-6
M. Wt: 479.51
InChI Key: OJLFAWBCGQVKOQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a phenyl group and substituted with a 2,3-dimethoxybenzamide moiety and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 5-[(2,3-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-4-33-24(30)19-16-13-34-22(18(16)23(29)27(26-19)14-9-6-5-7-10-14)25-21(28)15-11-8-12-17(31-2)20(15)32-3/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLFAWBCGQVKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H22_{22}N2_{2}O5_{5}S, with a molecular weight of approximately 402.48 g/mol. The structure includes functional groups such as an ethyl ester and a dimethoxybenzamido moiety, which may contribute to its biological activity.

Key Structural Features

FeatureDescription
Core StructureThieno[3,4-d]pyridazine
Functional GroupsEthyl ester, dimethoxybenzamido
Molecular Weight402.48 g/mol

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Compounds derived from thieno[3,4-d]pyridazine have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies indicate potential in reducing inflammation through modulation of specific pathways.

The exact mechanisms of action for this compound remain largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in these biological processes.

Case Studies

  • Anticancer Studies : A study investigating thienopyridazine derivatives reported that certain compounds exhibited cytotoxic effects on human cancer cell lines. The study suggested that these compounds could induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity : Research on related thienopyridazine compounds indicated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound and structurally similar compounds reveals unique properties that may enhance its biological efficacy:

Compound NameBiological Activity
Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl...Moderate anticancer activity
Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo...Strong antimicrobial properties
Ethyl 5-(2-methylbenzamido)-4-oxo...Anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with two classes of molecules discussed in the evidence:

Allosteric A1 Adenosine Receptor Enhancers (2-amino-3-benzoylthiophenes) Core Heterocycle: The thieno[3,4-d]pyridazine core resembles the thiophene ring in 2-amino-3-benzoylthiophenes, which act as allosteric enhancers of A1 adenosine receptors . Functional Groups: Both compounds feature aromatic substituents (phenyl in the target compound vs. benzoyl in enhancers) and amide linkages. However, the target compound includes additional methoxy and ester groups, which may alter receptor binding kinetics or solubility. Mechanistic Implications: The enhancers in stabilize the agonist-bound conformation of A1 receptors, slowing ligand dissociation . The target compound’s benzamido group could similarly influence receptor dynamics, though its exact mechanism remains speculative without experimental data.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Heterocyclic Complexity : The imidazopyridine derivative in shares a fused bicyclic system but lacks the pyridazine ring and sulfur atom present in the target compound .
  • Ester Functionality : Both compounds incorporate carboxylate esters (ethyl in the target vs. diethyl in ), which may improve solubility or metabolic stability.
  • Spectroscopic Data : The imidazopyridine derivative in has a melting point of 243–245°C and molecular weight of 528.51 g/mol . Comparable data for the target compound would clarify its crystallinity and thermal stability.

Pharmacological and Functional Comparisons

  • Adenosine Receptor Affinity: While 2-amino-3-benzoylthiophenes enhance A1 receptor agonist binding by up to 45% and induce 19-fold leftward shifts in cAMP inhibition , the target compound’s larger structure and additional substituents may modulate receptor specificity (e.g., A2B or A3 subtypes) or potency .
  • Energetic Materials: Though unrelated to adenosine receptors, compounds like 3,4-dinitrofuroxanfuroxan (DNTF) in highlight the role of heterocyclic systems in high-energy materials . The target compound’s pyridazine and thiophene rings may confer stability or energy density, but further testing is required.

Physicochemical Properties

A hypothetical comparison based on structural analogs:

Property Target Compound 2-amino-3-benzoylthiophenes Imidazopyridine Derivative
Molecular Weight ~500 g/mol (estimated) ~250–350 g/mol 528.51 g/mol
Key Functional Groups Ethyl carboxylate, benzamido Benzoyl, thiophene Diethyl carboxylate, cyano
Receptor Activity Hypothetical A1 enhancer A1 allosteric enhancer Not reported
Thermal Stability Unknown Not reported Stable up to 245°C

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